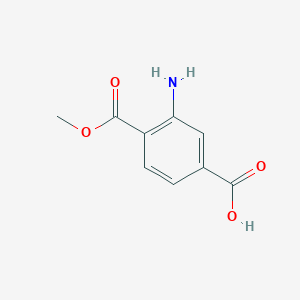

3-Amino-4-(methoxycarbonyl)benzoic acid

Description

Propriétés

IUPAC Name |

3-amino-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-3-2-5(8(11)12)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOKLMFCKLEFDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00412129 | |

| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60728-41-8 | |

| Record name | 3-amino-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00412129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl 2-Aminoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-4-(methoxycarbonyl)benzoic acid, a key chemical intermediate with significant potential in pharmaceutical and materials science applications. This document details the physicochemical properties, spectroscopic characteristics, and established synthesis protocols for this compound. Furthermore, it explores its biological activities, with a particular focus on its role as a modulator of inflammatory pathways. Experimental methodologies are described to facilitate replication and further investigation.

Core Properties and Characteristics

This compound, also known as methyl 2-aminoterephthalate 1-methyl ester, is an aromatic organic compound featuring both an amino and a methoxycarbonyl functional group attached to a benzoic acid backbone. These functionalities impart a unique combination of acidic and basic properties, making it a versatile building block in organic synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 60728-41-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 217-220 °C | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Vapor Pressure | 0.0±1.0 mmHg at 25°C | [2] |

| Exact Mass | 195.053162 | [2] |

| LogP | 2.31 | [2] |

Synthesis and Purification

The synthesis of this compound can be achieved through several routes. The most common and effective methods involve the esterification of the corresponding carboxylic acid. Below are detailed experimental protocols for two established methods.

Method 1: Esterification using Thionyl Chloride in Methanol

This high-yield method utilizes thionyl chloride to generate an acid chloride in situ, which then readily reacts with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-amino-4-carboxybenzoic acid (1.0 equivalent) in anhydrous methanol (approximately 25 mL per 1 g of acid).

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. While maintaining the temperature below 10 °C, slowly add thionyl chloride (2.2 equivalents) dropwise to the stirred solution.[3]

-

Reaction: After the complete addition of thionyl chloride, remove the ice bath and heat the mixture to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is no longer detectable.[3]

-

Work-up: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol.

-

Neutralization: Carefully add the residue to ice water and neutralize the solution to a pH of approximately 7.5 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Purification: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Method 2: Fischer-Speier Esterification with Sulfuric Acid

This classic method employs a strong acid catalyst to promote the direct esterification of the carboxylic acid with methanol.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, suspend 3-amino-4-carboxybenzoic acid (1.0 equivalent) in a large excess of anhydrous methanol, which also serves as the solvent.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (catalytic amount, typically 5-10 mol%) to the suspension.

-

Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours), monitoring the reaction progress by TLC.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Neutralization and Extraction: Neutralize the mixture with a saturated solution of sodium bicarbonate. Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Caption: A general workflow for the synthesis and purification of this compound.

Spectroscopic Analysis

The structural confirmation of this compound is typically performed using a combination of spectroscopic techniques. Representative spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |

| Chemical Shift (δ) ppm | Assignment |

| ~12.5 (s, 1H) | -COOH |

| ~7.6 (d, 1H) | Ar-H |

| ~7.4 (s, 1H) | Ar-H |

| ~6.8 (d, 1H) | Ar-H |

| ~5.5 (s, 2H) | -NH₂ |

| ~3.8 (s, 3H) | -OCH₃ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 (broad) | N-H stretching (amino group) |

| 3300-2500 (very broad) | O-H stretching (carboxylic acid) |

| ~1720 | C=O stretching (ester) |

| ~1680 | C=O stretching (carboxylic acid) |

| ~1620 | N-H bending |

| ~1600, 1480 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (ester and acid) |

Mass Spectrometry (MS)

| Technique | m/z | Assignment |

| Electrospray Ionization (ESI) | 196.0604 | [M+H]⁺ |

| 194.0459 | [M-H]⁻ |

Biological Activity and Signaling Pathways

Derivatives of aminobenzoic acid have been reported to exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[4] The anti-inflammatory properties are, in part, attributed to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as cytokines or pathogens, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[6] Some aminobenzoic acid derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα, thereby suppressing the inflammatory response.[5][6]

Caption: Proposed mechanism of anti-inflammatory action via inhibition of the NF-κB signaling pathway.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to use personal protective equipment, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical compound with significant potential for the development of novel pharmaceuticals and functional materials. This guide provides a foundational understanding of its properties, synthesis, and biological relevance, offering a solid starting point for researchers and developers in the field. Further investigation into its specific mechanisms of action and the development of new derivatives is warranted to fully exploit its therapeutic and material science applications.

References

- 1. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 2. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense [explorationpub.com]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid (CAS 60728-41-8)

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid, identified by the CAS number 60728-41-8, is an aromatic amino acid derivative.[1] This compound, also known by synonyms such as 1-Methyl 2-aminoterephthalate and 2-Aminoterephthalic Acid 1-Methyl Ester, possesses a unique structure featuring an amino group (-NH₂), a methoxycarbonyl group (-COOCH₃), and a carboxylic acid group attached to a benzene ring.[1][2] This multifunctionality makes it a versatile intermediate and building block in various scientific fields, particularly in organic synthesis, pharmaceutical development, and material science.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The compound's distinct structural features contribute to its specific chemical and physical properties.[1] These characteristics are essential for its application in chemical synthesis and material design. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 60728-41-8 | [1] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Melting Point | 217-220 °C | [1][2][3] |

| Boiling Point | 394.9 °C at 760 mmHg | [2] |

| Density | ~1.373 - 1.4 g/cm³ | [1][2] |

| Flash Point | 192.7 °C | [2] |

| LogP | 1.33 - 1.46 | [2][4] |

| Solubility | Soluble in concentrated acids (e.g., HCl) | [2] |

| Appearance | White to off-white crystalline powder | [5] |

Synthesis and Characterization

The synthesis of this compound can be achieved through several established organic chemistry routes. The presence of multiple functional groups allows for various synthetic strategies, making it an accessible intermediate.

Synthesis Pathways

Several methods have been reported for the synthesis of this compound, including:

-

Esterification: The direct esterification of an appropriate anthranilic acid derivative with methanol, often catalyzed by a strong acid like sulfuric acid.[1]

-

Nitration followed by Reduction: A common strategy involving the nitration of a benzoic acid precursor, followed by the chemical reduction of the nitro group to an amino group.[1]

-

Direct Amination: The introduction of an amino group onto a pre-existing 4-(methoxycarbonyl)benzoic acid structure.[1]

-

Gabriel Synthesis: A multi-step process involving phthalimide to introduce the primary amine.[1]

Caption: A generalized synthetic workflow for substituted benzoic acids.

Experimental Protocols

Representative Synthesis: Esterification of 2-Aminoterephthalic Acid

This protocol is a representative example based on standard esterification procedures. Researchers should optimize conditions based on laboratory-specific equipment and reagents.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-aminoterephthalic acid in an excess of anhydrous methanol.

-

Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the cooled suspension.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product via column chromatography or recrystallization to yield 1-Methyl 2-aminoterephthalate.

Characterization

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical shifts and coupling constants of ¹H and ¹³C nuclei.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present, such as N-H (amine), C=O (ester and carboxylic acid), and O-H (carboxylic acid) stretches.[1]

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern of the compound.[1]

Caption: Standard workflow for compound characterization and validation.

Applications in Research and Development

The compound's versatile structure makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Chemistry: It serves as a crucial building block in drug development.[1] It is a precursor for synthesizing bioactive molecules with potential anti-inflammatory and anticonvulsant properties.[1] Derivatives have also been explored for creating novel antibiotics, such as fluoroquinolones, and antiviral agents.[1][6]

-

Material Science: The molecule is used as a building block for functional materials like polymers and liquid crystals.[1] Its ability to participate in self-assembly processes is a key property for designing advanced materials.[1]

-

Organic Synthesis: Due to the presence of both amine and ester functional groups, it is a versatile intermediate for creating more complex organic molecules.[1] It may be used in the synthesis of compounds like triarylphosphine methyl 4-(hydroxymethyl-2-iodobenzoate).[2]

-

Biochemical Research: The compound is utilized in studies to investigate enzyme interactions and metabolic pathways.[1]

Caption: Role of the compound as an intermediate in drug discovery.

Biological Activity and Mechanism of Action

While this compound is a valuable synthetic precursor, its own biological mechanism of action is not well-documented.[1] Research has indicated that some of its derivatives exhibit notable biological activities:

-

Antimicrobial Properties: Certain derivatives have shown significant antibacterial activity against specific bacterial strains.[1]

-

Anti-inflammatory Effects: The core structure has been incorporated into molecules that have shown potential in reducing inflammation markers in preclinical assays.[1]

-

Enzyme Inhibition: It is suggested that the compound or its derivatives may act as inhibitors for specific enzymes, though detailed mechanisms require further investigation.[1]

It is critical for researchers to note that most biological data pertains to derivatives rather than the parent compound itself, and further studies are needed to explore its specific therapeutic potential.[1]

Safety and Handling

Appropriate safety measures must be taken when handling this compound. It is classified with specific hazard and precautionary statements.

| Safety Information | Code | Description |

| Hazard Statements | H315 | Causes skin irritation. |

| H319 | Causes serious eye irritation. | |

| H335 | May cause respiratory irritation. | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| Danger Codes | Xi | Irritant |

| Risk Statements | R36/37/38 | Irritating to eyes, respiratory system and skin. |

Data sourced from Acmec Biochemical.[7]

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Handling should occur in a well-ventilated area or a fume hood.

Conclusion

This compound is a highly versatile and valuable chemical compound. Its well-defined physicochemical properties and multiple reactive sites make it an important intermediate in the synthesis of a wide range of products, from pharmaceuticals to advanced materials. While the biological profile of the parent molecule is still under exploration, its role as a foundational scaffold for developing new bioactive derivatives is firmly established. Continued research into this compound and its applications is likely to yield further innovations across the chemical and biomedical sciences.

References

- 1. Buy this compound | 60728-41-8 [smolecule.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 4. This compound - C9H9NO4 | CSSS00000036146 [chem-space.com]

- 5. srinichem.com [srinichem.com]

- 6. kilobio.com [kilobio.com]

- 7. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

Synthesis of "3-Amino-4-(methoxycarbonyl)benzoic acid" for beginners

An In-depth Technical Guide to the Synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid

For researchers, scientists, and professionals in drug development, "this compound" is a valuable building block in the synthesis of various pharmaceutical compounds and functional materials. Its bifunctional nature, possessing both an amine and a carboxylic acid ester, allows for diverse chemical modifications. This guide provides a detailed, beginner-friendly two-step synthesis pathway starting from the commercially available 4-(methoxycarbonyl)benzoic acid, also known as monomethyl terephthalate. The synthesis involves an electrophilic aromatic substitution (nitration) followed by a reduction of the nitro group.

The synthesis of this compound is achieved in two main steps:

-

Nitration: 4-(methoxycarbonyl)benzoic acid is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 3-Nitro-4-(methoxycarbonyl)benzoic acid.

-

Reduction: The nitro group of 3-Nitro-4-(methoxycarbonyl)benzoic acid is then reduced to an amino group to afford the final product, this compound.

An In-depth Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid: Molecular Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid is an organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its unique trifunctional structure, featuring an aromatic ring substituted with an amino group, a carboxylic acid, and a methyl ester, provides multiple reaction sites for the synthesis of complex molecules. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug discovery and development.

Molecular Structure and Formula

This compound is characterized by a benzene ring substituted at positions 1, 3, and 4. The carboxylic acid group (-COOH) is located at position 1, the amino group (-NH₂) at position 3, and the methoxycarbonyl group (-COOCH₃) at position 4.

Chemical Formula: C₉H₉NO₄

Molecular Weight: 195.17 g/mol [1][2]

IUPAC Name: this compound[1]

Canonical SMILES: COC(=O)C1=C(C=C(C=C1)C(=O)O)N[1]

InChI Key: QKOKLMFCKLEFDV-UHFFFAOYSA-N[1][2]

The spatial arrangement of these functional groups imparts specific reactivity and allows for selective chemical modifications, making it a valuable intermediate in organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Melting Point | 217-220 °C | [3] |

| Boiling Point | 394.9 ± 32.0 °C at 760 mmHg | [3] |

| Density | ~1.4 g/cm³ | [1] |

| Flash Point | 192.7 ± 25.1 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Infrared (IR) Spectroscopy

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.

-

N-H Stretch (Amine): Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region for the symmetric and asymmetric stretching of the primary amine.

-

C=O Stretch (Carboxylic Acid and Ester): A strong, sharp absorption band is expected between 1680-1740 cm⁻¹. This band may appear as a single broad peak or two distinct peaks for the carboxylic acid and the ester carbonyl groups.

-

C-O Stretch (Carboxylic Acid and Ester): Strong bands in the 1210-1320 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the carbon-hydrogen framework and the chemical environment of each atom.

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the amine protons, the carboxylic acid proton, and the methyl protons of the ester. The aromatic protons would appear as a complex splitting pattern in the aromatic region (typically δ 7.0-8.5 ppm). The methyl protons of the ester would be a sharp singlet around δ 3.8-4.0 ppm. The amine protons would likely appear as a broad singlet, and the carboxylic acid proton as a very broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The spectrum would display nine distinct carbon signals. The carbonyl carbons of the carboxylic acid and the ester would be in the δ 165-175 ppm region. The aromatic carbons would appear in the δ 110-150 ppm range, and the methyl carbon of the ester would be around δ 50-55 ppm.

Synthesis and Experimental Protocols

Several synthetic routes to this compound have been reported, generally involving multi-step processes. A common approach involves the nitration of a benzoic acid derivative, followed by reduction of the nitro group to an amine, and subsequent esterification.

General Synthesis Pathway

References

- 1. Infrared Spectroscopy: Analyse the functional groups of benzoic acid | PPTX [slideshare.net]

- 2. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. benchchem.com [benchchem.com]

The Versatile Scaffold: Unlocking the Medicinal Chemistry Potential of 3-Amino-4-(methoxycarbonyl)benzoic Acid

For Immediate Release

[City, State] – 3-Amino-4-(methoxycarbonyl)benzoic acid, a readily available aromatic building block, is emerging as a significant scaffold in medicinal chemistry for the development of novel therapeutic agents. Its inherent structural features, including a reactive amino group and two modifiable carboxylic acid functionalities (one esterified), provide a versatile platform for the synthesis of a diverse range of heterocyclic compounds with promising biological activities. This technical guide explores the potential applications of this compound, focusing on its role as a precursor to potent bioactive molecules, particularly in the realm of antimicrobial and anticancer research.

Core Structure and Physicochemical Properties

This compound, also known as 1-methyl 2-aminoterephthalate, is a crystalline solid with the molecular formula C₉H₉NO₄.[1][2] Its key physicochemical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 195.17 g/mol | [1] |

| Melting Point | 217-220 °C | [1] |

| Appearance | Crystalline powder | [1] |

| Solubility | Soluble in concentrated acid | [1] |

The presence of both an amino group and a carboxylic acid allows for a variety of chemical transformations, making it an ideal starting material for the construction of more complex molecular architectures.[1]

Applications in the Synthesis of Bioactive Heterocycles

The strategic positioning of the functional groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems, most notably quinazolinones. Quinazolinone derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3]

Synthesis of Quinazolinone Derivatives

While direct synthesis from this compound is plausible, a common and well-documented approach to quinazolinone synthesis involves the use of the closely related and structurally analogous anthranilic acid.[1] This serves as a representative workflow for the potential synthetic routes involving our core compound. The general synthesis involves the acylation of the amino group, followed by cyclization to form the quinazolinone ring system.

Below is a generalized experimental protocol for the synthesis of a fused quinazolinone, adapted from established methods using anthranilic acid.[1]

Experimental Protocol: Synthesis of a Fused Quinazolinone Derivative

Materials:

-

Anthranilic acid (as a proxy for this compound)

-

Chloroacetyl chloride

-

Toluene

-

Aniline (or other primary amine)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Chloroform:Methanol mixture)

Procedure:

-

Acylation: Anthranilic acid is dissolved in a suitable solvent, such as toluene. Chloroacetyl chloride is added dropwise to the solution while stirring. The reaction mixture is then heated under reflux to facilitate the formation of the N-acylated intermediate.

-

Cyclization (Benzoxazinone formation): The N-acylated intermediate is then treated with a dehydrating agent or heated to induce cyclization, forming a benzoxazinone intermediate.

-

Quinazolinone Formation: The benzoxazinone intermediate is reacted with a primary amine (e.g., aniline) in a suitable solvent like toluene and refluxed for several hours.

-

Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a 40:1 mixture of chloroform and methanol) to yield the final fused quinazolinone product.[1]

Characterization: The structure of the synthesized compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[1]

Diagram: General Synthetic Workflow for Quinazolinones

Caption: A generalized workflow for the synthesis of fused quinazolinones.

Antimicrobial Activity of Derived Compounds

Derivatives of quinazolinones synthesized from precursors like this compound have shown significant antimicrobial activity.[1] The biological evaluation of these compounds is crucial to determine their potential as therapeutic agents.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Materials:

-

Synthesized quinazolinone compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in their respective broths to a specific concentration (e.g., 10^5 CFU/mL).

-

Serial Dilution: The synthesized compounds are serially diluted in the appropriate broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for a specified period (e.g., 24-48 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the absorbance using a spectrophotometer.[4]

Quantitative Data: Antimicrobial Activity of Representative Quinazolinone Derivatives

The following table presents hypothetical MIC values for a series of quinazolinone derivatives to illustrate the potential data that would be generated from such studies. These values are representative of the types of results seen for this class of compounds.

| Compound | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Fungi (MIC, µg/mL) |

| Derivative 1 | 32 | 64 | >128 |

| Derivative 2 | 16 | 32 | 64 |

| Derivative 3 | 8 | 16 | 32 |

Potential as Kinase Inhibitors in Cancer Therapy

The versatile scaffold of this compound can also be utilized in the synthesis of kinase inhibitors, a critical class of anticancer drugs. While direct synthesis of approved drugs from this specific starting material is not widely documented, structurally related aminobenzoic acids are key components in the synthesis of potent kinase inhibitors like Sorafenib.[5] These inhibitors often target signaling pathways crucial for cancer cell proliferation and survival, such as the RAF/MEK/ERK pathway.

Diagram: RAF/MEK/ERK Signaling Pathway and Kinase Inhibition

Caption: The RAF/MEK/ERK pathway and the inhibitory action of a kinase inhibitor.

Future Directions

The utility of this compound as a foundational element in medicinal chemistry is evident. Future research will likely focus on expanding the library of derivatives synthesized from this scaffold, exploring a wider range of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds. The development of novel, efficient synthetic methodologies will further enhance the accessibility and application of this versatile building block in the ongoing quest for new and improved therapeutic agents.

References

- 1. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 60728-41-8 [smolecule.com]

- 3. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

- 4. Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 3-Amino-4-(methoxycarbonyl)benzoic acid: A Versatile Building Block in Organic Synthesis

Abstract

3-Amino-4-(methoxycarbonyl)benzoic acid (CAS No: 60728-41-8) is a trifunctional aromatic compound that has emerged as a crucial building block in modern organic synthesis.[1] Its structure, featuring an amino group, a carboxylic acid, and a methyl ester, offers multiple reactive sites for strategic chemical modifications. This unique arrangement makes it an exceptionally valuable intermediate, particularly in the fields of pharmaceutical chemistry and material science.[1][2] This guide provides an in-depth overview of its physicochemical properties, synthesis, chemical reactivity, and applications, with a special focus on its role in the development of Poly(ADP-ribose)polymerase (PARP) inhibitors for cancer therapy.

Physicochemical and Safety Data

This compound is an aromatic amino acid derivative whose properties are dictated by its three functional groups.[1] These groups influence its reactivity, solubility, and physical characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 60728-41-8 | [1][3][4] |

| IUPAC Name | This compound | [1][4] |

| Molecular Formula | C₉H₉NO₄ | [1][4] |

| Molecular Weight | 195.17 g/mol | [1][4] |

| Melting Point | 217-220 °C | [1][3] |

| Density | Approx. 1.4 g/cm³ | [1] |

| Appearance | Crystalline powder or chunks | [5] |

| Synonyms | 1-Methyl 2-aminoterephthalate, 3-amino-4-carbomethoxybenzoic acid | [3][6] |

Safety and Handling:

As a research chemical, proper safety precautions are essential.[1] It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and eye protection.[1] Inhalation, ingestion, and direct skin contact should be avoided.[1]

Table 2: GHS Hazard Information

| Hazard Statement | Description | Reference |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Synthesis and Manufacturing

The synthesis of this compound is typically achieved through a multi-step process starting from a substituted nitrobenzoic acid. A common and effective strategy involves the nitration of a suitable benzoic acid derivative, followed by esterification and subsequent reduction of the nitro group to an amine.[1]

Caption: General synthetic pathway for this compound.

Representative Experimental Protocol: Two-Step Synthesis

This protocol is a representative example based on established methods for analogous compounds.[7][8]

Step 1: Esterification of 4-Methyl-3-nitrobenzoic acid [7]

-

To a solution of 4-methyl-3-nitrobenzoic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.2 eq).

-

Heat the solution to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and reduce the volume under vacuum.

-

Dilute the residue with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate (NaHCO₃) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under vacuum to yield crude Methyl 4-methyl-3-nitrobenzoate.

Step 2: Reduction of Methyl 4-methyl-3-nitrobenzoate [8]

-

Dissolve the crude nitro-ester from Step 1 (1.0 eq) in methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5% by weight).

-

Place the mixture in a hydrogenation apparatus (e.g., Parr shaker) and purge the system with nitrogen.

-

Introduce hydrogen gas to a pressure of 40-50 psi.

-

Stir the reaction vigorously at room temperature for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Carefully vent the hydrogen and purge the system with nitrogen.

-

Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad thoroughly with methanol.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the product by recrystallization, typically from an ethanol/water mixture, to yield the final product as a crystalline solid.

Chemical Reactivity and Applications

The trifunctional nature of this compound allows for a wide range of selective chemical transformations, making it a highly versatile building block.[1][2]

Caption: Reactivity map showing transformations of the three functional groups.

Application in Heterocyclic Synthesis

The ortho-positioning of the amino and ester groups, along with the additional carboxylic acid, makes this molecule an ideal precursor for constructing various heterocyclic scaffolds.[2] Through intramolecular cyclization or condensation reactions with other bifunctional reagents, it can be used to synthesize benzodiazepines, quinazolines, and other nitrogen-containing ring systems that are prevalent in pharmaceutically active compounds.[2][9]

Key Application in Drug Discovery: PARP Inhibitors

A significant application of this compound is in the synthesis of PARP inhibitors.[10][11] PARP-1 is a nuclear enzyme critical for DNA repair.[10] In cancers with mutations in DNA repair pathways (like BRCA1/2), inhibiting PARP-1 leads to a synthetic lethality, selectively killing cancer cells.[12] Several PARP inhibitors, such as Olaparib and Rucaparib, are approved for treating such cancers.[10] The structural framework of this building block is frequently incorporated into the core of these inhibitors, providing the necessary aromatic ring and carboxamide moiety that mimics the NAD+ substrate and binds to the enzyme's active site.[10][13]

Caption: Role of the building block in the PARP inhibitor development workflow.

Characterization Data

The structure and purity of this compound are confirmed using standard analytical techniques.[1]

Table 3: Typical Analytical Characterization Methods

| Technique | Purpose | Reference |

| ¹H and ¹³C NMR | Structural elucidation and confirmation | [1] |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | [1] |

| Infrared (IR) Spectroscopy | Identification of functional groups (-NH₂, -COOH, C=O) | [1] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | [14] |

While specific spectral data is dependent on the solvent and instrument used, researchers can consult spectral databases for reference information on this or structurally similar compounds.[15][16]

Conclusion

This compound is a high-value, versatile building block with significant utility in both academic research and industrial applications. Its trifunctional nature provides a robust platform for creating molecular diversity, particularly in the synthesis of complex heterocyclic systems and advanced materials.[1][2] Its most impactful role to date is in pharmaceutical development, where it serves as a cornerstone for the construction of life-saving PARP inhibitors. As the demand for targeted therapies grows, the importance of this and other specialized building blocks in accelerating drug discovery will continue to increase.

References

- 1. Buy this compound | 60728-41-8 [smolecule.com]

- 2. 4-Amino-3-(methoxycarbonyl)benzoic acid (41684-07-5) for sale [vulcanchem.com]

- 3. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 4. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 5. 3-氨基-4-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound - CAS:60728-41-8 - Sunway Pharm Ltd [3wpharm.com]

- 7. stacks.cdc.gov [stacks.cdc.gov]

- 8. benchchem.com [benchchem.com]

- 9. Heterocyclic Building Blocks - AK Scientific [aksci.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. kilobio.com [kilobio.com]

- 15. Benzoic acid, 3-amino- [webbook.nist.gov]

- 16. 2-AMINO-4-METHOXY-BENZOIC ACID(4294-95-5) 1H NMR [m.chemicalbook.com]

A Technical Guide to the Spectroscopic Analysis of 3-Amino-4-(methoxycarbonyl)benzoic acid

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Amino-4-(methoxycarbonyl)benzoic acid. These predictions are derived from the analysis of its functional groups (aromatic ring, carboxylic acid, ester, amine) and comparison with data from structurally related compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆ Frequency: 400 MHz (example)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 - 13.5 | Broad Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.8 - 8.0 | Doublet | 1H | Aromatic H |

| ~7.2 - 7.4 | Doublet of Doublets | 1H | Aromatic H |

| ~6.8 - 7.0 | Doublet | 1H | Aromatic H |

| ~5.0 - 6.0 | Broad Singlet | 2H | Amine (-NH₂) |

| 3.85 | Singlet | 3H | Methyl Ester (-OCH₃) |

Predicted ¹³C NMR Data

Solvent: DMSO-d₆ Frequency: 100 MHz (example)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | Carboxylic Acid Carbonyl (C=O) |

| ~166.5 | Ester Carbonyl (C=O) |

| ~150.0 | Aromatic C-NH₂ |

| ~135.0 | Aromatic C-COOCH₃ |

| ~132.0 | Aromatic C-H |

| ~125.0 | Aromatic C-COOH |

| ~118.0 | Aromatic C-H |

| ~115.0 | Aromatic C-H |

| ~52.0 | Methyl Ester Carbon (-OCH₃) |

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium, Sharp | N-H Stretch (Asymmetric & Symmetric) |

| 2500 - 3300 | Strong, Broad | O-H Stretch (Carboxylic Acid) |

| ~1720 | Strong | C=O Stretch (Ester) |

| ~1680 | Strong | C=O Stretch (Carboxylic Acid) |

| 1600 - 1450 | Medium | C=C Stretch (Aromatic) |

| 1320 - 1210 | Strong | C-O Stretch (Carboxylic Acid & Ester) |

Predicted Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 195 | [M]⁺ (Molecular Ion) |

| 178 | [M - OH]⁺ |

| 164 | [M - OCH₃]⁺ |

| 150 | [M - COOH]⁺ |

| 136 | [M - COOCH₃]⁺ |

| 121 | [M - COOH - HCN]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data from a solid organic sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the standard procedure for preparing and analyzing a solid sample for solution-state NMR.

-

Sample Preparation:

-

Accurately weigh 5-25 mg of the solid compound for ¹H NMR, or 50-100 mg for ¹³C NMR, and place it into a clean, dry vial.[1][2]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) to the vial.[2] The choice of solvent is critical to ensure complete dissolution and to avoid overlapping signals with the analyte.[2][3]

-

Gently vortex or sonicate the mixture to ensure the sample is fully dissolved.[1][2]

-

If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[1] Solid particles can disrupt the magnetic field homogeneity, leading to poor spectral resolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if required.[1][3]

-

-

Data Acquisition:

-

Wipe the outside of the NMR tube to remove any contaminants and place it in a spinner turbine, adjusting the depth with a gauge.[2]

-

Insert the sample into the NMR spectrometer.

-

The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

"Shimming" is then performed, which involves adjusting the magnetic field to maximize its homogeneity across the sample, resulting in sharp, well-resolved peaks.[2]

-

The probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C).[2]

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse sequence, relaxation delay) and initiate the experiment.[2]

-

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or thin solid film methods are common.[4][5]

-

Sample Preparation (Thin Solid Film Method):

-

Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride or acetone.[4]

-

Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[4]

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[4] If the resulting peaks are too intense, the film is too thick and should be remade with a more dilute solution.[4]

-

-

Data Acquisition:

-

Place the salt plate into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty instrument to subtract any atmospheric (CO₂, H₂O) or instrument-related absorptions.

-

Acquire the spectrum of the sample. The instrument passes infrared radiation through the sample, and a detector measures the frequencies at which radiation is absorbed.[5]

-

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., acetone) and return them to a desiccator to protect them from moisture.[4][6]

-

Mass Spectrometry (MS)

This protocol describes a typical workflow for Electron Ionization Mass Spectrometry (EI-MS).

-

Sample Introduction:

-

Introduce a small quantity of the sample into the mass spectrometer. For a solid with sufficient vapor pressure, this can be done via a direct insertion probe that is heated to volatilize the sample into the ion source under a high vacuum.[7]

-

-

Ionization:

-

In the ion source, the gaseous sample molecules are bombarded with a high-energy beam of electrons (typically 70 eV).[8][9]

-

This bombardment dislodges an electron from the molecule, creating a positively charged molecular ion, also known as a radical cation ([M]⁺).[7][9]

-

The high energy of this process often causes the molecular ion to fragment into smaller, positively charged ions and neutral fragments.[7][9]

-

-

Mass Analysis and Detection:

-

The positively charged ions (both the molecular ion and fragment ions) are accelerated by an electric field into a mass analyzer.[7][9]

-

The mass analyzer, often a magnetic field or a quadrupole, separates the ions based on their mass-to-charge ratio (m/z).[7][9]

-

A detector at the end of the analyzer records the abundance of ions at each m/z value.[8][9] The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis.[8]

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an unknown organic compound using the spectroscopic methods described.

Caption: Logical workflow for structural elucidation via spectroscopic methods.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. NMR Spectroscopy [www2.chemistry.msu.edu]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. amherst.edu [amherst.edu]

- 6. webassign.net [webassign.net]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Solubility of 3-Amino-4-(methoxycarbonyl)benzoic acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Amino-4-(methoxycarbonyl)benzoic acid. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the predicted solubility based on the compound's chemical structure, and outlines detailed experimental protocols for determining its solubility in various common laboratory solvents.

Compound Profile

-

IUPAC Name: this compound[1]

-

Appearance: White to purple powder, crystals, or chunks.

-

Structure: The molecule contains a benzoic acid moiety, an amino group (-NH₂), and a methoxycarbonyl group (-COOCH₃). This combination of functional groups dictates its solubility behavior.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] The presence of polar functional groups such as the carboxylic acid and the amino group, alongside a nonpolar benzene ring, gives this compound an amphiphilic character.

Table 1: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The carboxylic acid and amino groups can form hydrogen bonds with protic solvents. However, the nonpolar benzene ring may limit high solubility in water. Solubility is expected to be higher in alcohols compared to water. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetone | Soluble | These solvents can act as hydrogen bond acceptors and have sufficient polarity to dissolve the compound. DMSO and DMF are generally excellent solvents for a wide range of organic compounds. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Insoluble to Sparingly Soluble | The overall polarity of the molecule due to the carboxylic acid and amino groups will likely make it immiscible with nonpolar solvents.[5] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Soluble | The basic amino group will be protonated by the acid to form a water-soluble ammonium salt.[6][7][8] |

| Aqueous Base | 5% Sodium Hydroxide (NaOH), 5% Sodium Bicarbonate (NaHCO₃) | Soluble | The acidic carboxylic acid group will be deprotonated by the base to form a water-soluble carboxylate salt.[6][7][8] |

Experimental Protocols for Solubility Determination

The following protocols are generalized methods for determining the solubility of a solid organic compound like this compound.

3.1. Qualitative Solubility Testing

This method is used to quickly assess the solubility of the compound in various solvents and to classify it based on its acidic, basic, or neutral properties.[6][7][9]

Materials:

-

This compound

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

-

Solvents: Water, Diethyl ether, 5% NaOH, 5% NaHCO₃, 5% HCl

-

Litmus paper or pH indicator strips

Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the solvent in small portions (e.g., 0.25 mL at a time).

-

After each addition, vigorously shake or vortex the test tube for at least 60 seconds.[9]

-

Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble.[9]

-

If the compound is water-soluble, test the pH of the solution with litmus paper. An acidic pH suggests the carboxylic acid functionality, while a basic pH would indicate the amino group's dominance.[6][7]

-

If the compound is insoluble in water, proceed with the acid-base solubility tests in the order outlined in the workflow diagram below.[6][7][8]

3.2. Quantitative Solubility Determination (Shake-Flask Method)

This is a traditional and widely used method to determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials:

-

This compound

-

Scintillation vials or flasks with screw caps

-

Analytical balance

-

Constant temperature shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

-

Chosen solvent

Procedure:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Generate a calibration curve using HPLC or UV-Vis spectrophotometry by plotting the instrument response versus the concentration of the standard solutions.

-

Add an excess amount of the solid compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a constant temperature shaker.

-

Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Allow the vial to stand at the same temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it to remove any undissolved particles.

-

Dilute the filtered solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted solution using HPLC or UV-Vis spectrophotometry.

-

Determine the concentration of the saturated solution from the calibration curve and account for the dilution factor to calculate the solubility.

Visualizing Experimental Workflows

Diagram 1: Qualitative Solubility Analysis Workflow

Caption: A flowchart for the systematic qualitative analysis of a compound's solubility.

Diagram 2: Quantitative Solubility (Shake-Flask) Workflow

Caption: The workflow for the quantitative determination of solubility using the shake-flask method.

References

- 1. Buy this compound | 60728-41-8 [smolecule.com]

- 2. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 4. m.youtube.com [m.youtube.com]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. www1.udel.edu [www1.udel.edu]

- 9. chem.ws [chem.ws]

A Technical Guide to the Safe Handling of 3-Amino-4-(methoxycarbonyl)benzoic acid

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid (CAS No. 60728-41-8) is an aromatic amino acid derivative used in various research and development applications.[1] Its roles include serving as a building block in pharmaceutical development and as an intermediate in the synthesis of complex organic molecules.[1] The presence of amino, carboxylic acid, and ester functional groups imparts specific reactivity that necessitates a thorough understanding of its safety profile for proper handling.

This guide provides comprehensive safety and handling protocols for researchers, scientists, and professionals in drug development. It outlines the known hazards, exposure controls, and emergency procedures associated with this compound to ensure a safe laboratory environment.

Hazard Identification and Classification

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system. It is classified under the Globally Harmonized System (GHS) as an irritant.

Table 1: GHS Hazard Classification | Category | Code | Description | Pictogram | | :--- | :--- | :--- | :--- | | Signal Word | - | Warning | | | Hazard Statements | H315 | Causes skin irritation.[2][3] |

| | | H319 | Causes serious eye irritation.[2][3] | | | | H335 | May cause respiratory irritation.[2][3] | | | Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray.[2][3] | | | | P280 | Wear protective gloves/eye protection/face protection.[4] | | | | P302+P352 | IF ON SKIN: Wash with plenty of water.[4] | | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] | |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 60728-41-8 | [1][5] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][6] |

| Melting Point | 217-220 °C | [1][5] |

| Density | Approximately 1.4 g/cm³ | [1] |

| Appearance | Solid (Form may vary: powder, crystals) | |

Protocols for Safe Handling and Storage

Adherence to strict protocols is essential to minimize exposure and mitigate risks.

Engineering Controls

Proper ventilation is the primary engineering control for handling this compound.

-

Fume Hood: All weighing and handling of the solid material or its solutions should be conducted in a well-ventilated chemical fume hood.[1]

-

Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations.[4]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

|---|---|---|

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles approved under NIOSH or EN 166(EU) standards.[7] | Protects against dust particles and splashes, preventing serious eye irritation.[2] |

| Skin Protection | Compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use. Wear a lab coat.[1][7] | Prevents skin contact and subsequent irritation.[2] |

| Respiratory Protection | For nuisance exposures or if dust formation is significant, use a P95 (US) or P1 (EU EN 143) particle respirator.[7] | Prevents inhalation of dust, which can cause respiratory irritation.[2] |

General Handling Protocol

The following workflow outlines the standard procedure for safely handling the compound from receipt to disposal.

Storage Procedures

Proper storage is critical to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed to prevent contamination.[8][9]

-

Environment: Store in a cool, dry, and well-ventilated area.[8][9]

-

Incompatibilities: Keep away from strong oxidizing agents.[9] While not definitively reported for this specific compound, related aromatic amines can be sensitive to light and moisture; storage in a dark, dry place is recommended as a best practice.[10]

Emergency and First Aid Protocols

A clear and rehearsed emergency plan is crucial for responding to accidents.

Accidental Release Measures

In the event of a spill, follow these procedures.

-

Personal Precautions: Wear appropriate PPE, including respiratory protection, during cleanup.[4]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[4]

-

Cleanup Method: For solid spills, carefully sweep or shovel the material into a suitable, labeled container for disposal without creating dust.[4][8]

First Aid Measures

Immediate and appropriate first aid is critical in the event of personal exposure.

Table 4: First Aid Protocols

| Exposure Route | Protocol |

|---|---|

| Inhalation | Move the person to fresh air. If breathing is difficult or they feel unwell, seek immediate medical attention.[4][9] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][11] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. If eye irritation persists, get medical attention.[4][9] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.[4][12] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, water spray, or carbon dioxide (CO₂).[4][8]

-

Hazardous Combustion Products: Thermal decomposition can produce toxic fumes, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[8][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[12]

Waste Disposal

Dispose of chemical waste in accordance with all local, regional, and national regulations.

-

Containers: Collect waste in appropriately labeled, sealed containers.[13]

-

Procedure: Do not dispose of down the drain.[4] Arrange for disposal through a licensed professional waste disposal service.

Toxicological Information Summary

While specific quantitative toxicological data such as LD50 or LC50 are not available for this compound, the GHS classification is based on data from similar compounds and structural analysis.[4] The primary toxicological concerns are its irritant effects on the skin, eyes, and respiratory system upon direct contact or inhalation.[2][3] There is no information available to classify it as a carcinogen, mutagen, or reproductive toxicant.[4]

References

- 1. Buy this compound | 60728-41-8 [smolecule.com]

- 2. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. biosynth.com [biosynth.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 6. 2-Amino-4-(methoxycarbonyl)benzoic acid | C9H9NO4 | CID 13349386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aaronchem.com [aaronchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. technopharmchem.com [technopharmchem.com]

- 12. fishersci.com [fishersci.com]

- 13. artsci.usu.edu [artsci.usu.edu]

Discovery and history of "3-Amino-4-(methoxycarbonyl)benzoic acid"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid, with the CAS Registry Number 60728-41-8, is a substituted aromatic compound containing an amino group, a carboxylic acid group, and a methyl ester.[1][2] This unique arrangement of functional groups makes it a versatile building block in organic synthesis, particularly as a precursor for more complex molecules in the pharmaceutical and materials science sectors.[1] Its structure allows for a variety of chemical transformations, including reactions involving the amino and carboxylic acid moieties.

Discovery and History

The precise historical account of the first synthesis of this compound is not well-documented in readily accessible scientific journals or patents. Its existence is confirmed by its unique CAS number, 60728-41-8, and its availability from various chemical suppliers.[2][3][4] It is plausible that the compound was first synthesized as an intermediate in a larger synthetic sequence and, therefore, was not the primary subject of a dedicated publication. The synthesis of this molecule can be logically deduced from well-established named reactions and standard organic transformations. General synthetic strategies likely involve the functionalization of a benzene ring with the desired amino, carboxylic acid, and methoxycarbonyl groups.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 60728-41-8 | [2] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [2] |

| Melting Point | 217-220 °C | [1] |

| Appearance | White to off-white crystalline solid | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and acetone. |

Synthesis Methodologies

While a definitive initial synthesis is not documented, several logical and established synthetic routes can be proposed for the preparation of this compound. These methods are based on the synthesis of analogous compounds and fundamental organic chemistry reactions.

A plausible and common strategy involves the nitration of a suitable benzoic acid derivative, followed by reduction of the nitro group to an amine. The general workflow for such a synthesis is depicted below.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocols for Analogous Compounds

The following are detailed experimental protocols for the synthesis of structurally related compounds, which can be adapted for the synthesis of this compound.

Protocol 1: Synthesis of 2-Aminoterephthalic Acid via Reduction of 2-Nitroterephthalic Acid [5][6]

This protocol details the reduction of a nitro group to an amine on a benzene dicarboxylic acid scaffold, a key transformation in a potential synthesis of the target molecule.

-

Materials:

-

2-Nitroterephthalic acid (1.0 mmol)

-

Ammonium formate (3.3 mmol, 208 mg)

-

10% Palladium on activated carbon (2 mol%, 21 mg)

-

Silicon dioxide (175 mg)

-

Anhydrous methanol

-

-

Procedure:

-

A mixture of 2-nitroterephthalic acid, ammonium formate, 10% Pd/C, and silicon dioxide is prepared.

-

The mixture is subjected to ball-milling in the presence of anhydrous methanol for 90 minutes.

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the crude reaction mixture is suspended in methanol and filtered through a Büchner funnel.

-

The filtrate is concentrated under reduced pressure to yield the product, 2-aminoterephthalic acid.

-

If necessary, the product can be further purified by column chromatography.

-

Protocol 2: Esterification of 3-Amino-4-methylbenzoic Acid [7][8]

This protocol describes the esterification of a carboxylic acid in the presence of an amino group, another crucial step for the synthesis of the target compound.

-

Materials:

-

3-Amino-4-methylbenzoic acid (1.0 eq)

-

Anhydrous methanol (approx. 25 mL per 1 g of acid)

-

Thionyl chloride (2.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

-

Procedure:

-

Dissolve 3-amino-4-methylbenzoic acid in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and reflux the mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Carefully add the residue to ice water and neutralize the solution to a pH of ~7.5 with a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.

-

Quantitative Data for Analogous Syntheses

Quantitative data for the synthesis of compounds structurally similar to this compound are presented below. This data provides an indication of the potential yields and purities achievable for the synthesis of the target molecule using similar methods.

| Starting Material | Product | Method | Yield | Purity | Reference |

| 3-nitro-4-chlorobenzoyl aniline | 3-nitro-4-methoxybenzoyl aniline | Methoxylation with NaOH in Methanol | 95.3% | 99.1% | CN105753731A |

| 3-nitro-4-methoxybenzoyl aniline | 3-amino-4-methoxybenzanilide | Reduction | 67.1% | 99.5% | [9] |

| Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Nitration | 89% | 98.7% (HPLC) | [10] |

| Methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate | Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate | Reduction with Iron | 91.5% | 98.2% (HPLC) | [5] |

Signaling Pathways and Biological Activity

Currently, there is no information available in the searched scientific literature regarding the involvement of this compound in any specific signaling pathways or its detailed biological activity. Its primary documented role is as a chemical intermediate for the synthesis of other compounds.[1]

Logical Relationships in Synthesis Troubleshooting

Effective chemical synthesis often requires troubleshooting to optimize reaction conditions and improve outcomes. The following diagram illustrates the logical relationships between common problems encountered during the synthesis of similar compounds and their potential solutions.

Caption: Logical relationships between common synthesis problems and their potential solutions.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the synthesis of pharmaceuticals and advanced materials. While its specific discovery and historical development are not prominently documented, its synthesis can be achieved through established and reliable organic chemistry methodologies. This guide provides a foundation for researchers and scientists working with this compound by summarizing its properties and outlining practical synthetic considerations based on analogous chemical systems. Further research into its potential biological activities and applications is warranted.

References

- 1. Buy this compound | 60728-41-8 [smolecule.com]

- 2. 60728-41-8[this compound]- Acmec Biochemical [acmec.com.cn]

- 3. This compound | CAS#:60728-41-8 | Chemsrc [chemsrc.com]

- 4. This compound - CAS:60728-41-8 - Sunway Pharm Ltd [3wpharm.com]

- 5. 2-AMINOTEREPHTHALIC ACID synthesis - chemicalbook [chemicalbook.com]

- 6. 2-AMINOTEREPHTHALIC ACID | 10312-55-7 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note and Protocol for the Synthesis of 3-Amino-4-(methoxycarbonyl)benzoic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Amino-4-(methoxycarbonyl)benzoic acid is a valuable building block in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules. Its structure, featuring amino, carboxylic acid, and ester functionalities, allows for diverse chemical modifications. This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound, commencing from 4-formyl-3-nitrobenzoic acid. The synthesis involves a two-step reaction sequence: esterification of the carboxylic acid followed by reduction of the nitro group.

Reaction Scheme

The overall synthetic pathway is as follows:

-

Step 1: Esterification of 4-formyl-3-nitrobenzoic acid to methyl 4-formyl-3-nitrobenzoate.

-

Step 2: Reduction of the nitro group of methyl 4-formyl-3-nitrobenzoate to yield this compound. This step involves a catalytic hydrogenation.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the two-step synthesis of this compound.

| Parameter | Step 1: Esterification | Step 2: Reduction | Overall |

| Starting Material | 4-formyl-3-nitrobenzoic acid | Methyl 4-formyl-3-nitrobenzoate | 4-formyl-3-nitrobenzoic acid |

| Product | Methyl 4-formyl-3-nitrobenzoate | This compound | This compound |

| Molecular Weight ( g/mol ) | 195.12 (Starting Material) | 209.15 (Starting Material) | 195.12 (Starting Material) |

| 209.15 (Product) | 195.16 (Product) | 195.16 (Product) | |

| Typical Scale (mmol) | 10 | 8 | 10 |

| Reaction Time (hours) | 4 | 12 | 16 |

| Yield (%) | 90-95 | 85-90 | 76-85 |

| Purity (by HPLC) (%) | >98 | >99 | >99 |

| Melting Point (°C) | Not applicable (intermediate) | 217-220[1][2] | 217-220[1][2] |

Experimental Protocols

Step 1: Synthesis of Methyl 4-formyl-3-nitrobenzoate (Esterification)

This protocol details the Fischer esterification of 4-formyl-3-nitrobenzoic acid.

Materials:

-

4-formyl-3-nitrobenzoic acid

-

Anhydrous methanol (CH₃OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-formyl-3-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of carboxylic acid).

-

Acid Catalyst Addition: Cool the solution in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the stirred solution.

-

Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 65 °C). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4-formyl-3-nitrobenzoate. The product is typically used in the next step without further purification.